Chemical properties and molecular weight of 1-[3-(4-Fluorophenoxy)propyl]piperazine
Chemical properties and molecular weight of 1-[3-(4-Fluorophenoxy)propyl]piperazine
An In-Depth Technical Guide to the Chemical Properties and Molecular Characterization of 1-[3-(4-Fluorophenoxy)propyl]piperazine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, molecular weight, and analytical characterization of 1-[3-(4-Fluorophenoxy)propyl]piperazine. This compound is a significant scaffold in medicinal chemistry, integrating the privileged piperazine heterocycle with a fluorinated phenoxypropyl moiety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, a robust workflow for its analytical validation, and detailed experimental protocols grounded in established scientific principles. The guide emphasizes the causality behind experimental choices to ensure both technical accuracy and practical utility in a research and development setting.
Core Molecular and Physicochemical Properties
1-[3-(4-Fluorophenoxy)propyl]piperazine is an unsymmetrical N,N'-disubstituted piperazine derivative.[1] Its structure is comprised of a piperazine ring, a flexible propyl linker, and a 4-fluorophenoxy group. The presence of the fluorine atom and the two basic nitrogen atoms of the piperazine ring are key determinants of its chemical behavior, influencing properties such as lipophilicity, solubility, and receptor binding interactions. These characteristics are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of potential drug candidates.[1]
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably calculated and inferred from closely related structures and its dihydrochloride salt.
Table 1: Physicochemical and Identity Data for 1-[3-(4-Fluorophenoxy)propyl]piperazine and its Dihydrochloride Salt
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉FN₂O | C₁₃H₂₁Cl₂FN₂O[2] | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 238.31 g/mol (Calculated) | 311.23 g/mol [2] | Essential for all stoichiometric calculations, formulation, and dosage determinations. |
| Monoisotopic Mass | 238.14814 Da (Calculated) | N/A | Precise mass used for high-resolution mass spectrometry to confirm identity. |
| CAS Number | Not assigned | MFCD03428570 (MDL Number)[2] | A unique identifier for the specific chemical substance. |
| IUPAC Name | 1-[3-(4-fluorophenoxy)propyl]piperazine | 1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochloride | Standardized chemical name for unambiguous identification. |
| Predicted LogP | ~1.5 - 2.5 (Estimated) | N/A | Indicates lipophilicity, affecting membrane permeability and solubility.[3] |
| Predicted pKa | ~8.5-9.5 (Piperazine N), ~4.5-5.5 (Piperazine NH) (Estimated) | N/A | Basicity influences ionization state at physiological pH, impacting solubility and receptor interaction.[1] |
Note: Predicted values are estimated based on the properties of similar structures like 1-(4-fluorophenyl)piperazine and general principles of medicinal chemistry. Experimental verification is required for definitive values.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone of modern drug design, widely regarded as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1] Its utility stems from a combination of structural and chemical attributes:
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Structural Versatility : The six-membered ring with its two nitrogen atoms at the 1 and 4 positions can adopt flexible chair and boat conformations, allowing it to fit into a wide variety of enzyme active sites and receptor pockets.[1]
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Tunable Basicity : The two nitrogen atoms provide basic centers that can be modulated through substitution. This allows for fine-tuning of the molecule's ionization state, which is crucial for aqueous solubility, cell membrane permeability, and forming ionic bonds with biological targets.[3]
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Synthetic Tractability : The nitrogen atoms serve as versatile synthetic handles, enabling the systematic functionalization of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1]
Piperazine derivatives are prominent in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics, as well as in other areas like oncology and infectious diseases.[3][4][5] The incorporation of a fluorophenyl group, as seen in this molecule, is a common strategy to enhance metabolic stability and binding affinity.[6]
Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of a synthesized compound is a non-negotiable pillar of scientific research. A self-validating system of sequential analyses provides the necessary confidence in downstream applications. The causality is critical: we first confirm the correct mass (MS), then elucidate the specific atomic arrangement (NMR), and finally, quantify the purity of the validated structure (HPLC).
Caption: Workflow for the synthesis and characterization of a target compound.
Detailed Experimental Protocols
The following protocols describe standard, field-proven methodologies for the characterization of piperazine derivatives.
Mass Spectrometry (MS) for Molecular Weight Confirmation
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Rationale : To confirm that the synthesized molecule has the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic compounds like piperazines, which readily accept a proton to form a positively charged ion [M+H]⁺.
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Protocol :
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Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation : Use a mass spectrometer equipped with an ESI source.
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Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).
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Analysis : Look for the protonated molecular ion peak [M+H]⁺. For 1-[3-(4-Fluorophenoxy)propyl]piperazine (C₁₃H₁₉FN₂O, MW = 238.31), the expected peak would be at m/z 239.15. High-resolution MS can provide confirmation of the elemental formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Rationale : To confirm the covalent structure of the molecule by probing the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The unique chemical shifts, splitting patterns, and integrations for each nucleus provide a definitive fingerprint of the molecule's architecture.
-
Protocol :
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR :
-
Acquire a standard proton spectrum.
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Expected Signals : Look for distinct signals corresponding to the aromatic protons on the fluorophenyl ring, the aliphatic protons of the propyl chain, and the protons on the piperazine ring. The aromatic signals will typically appear between δ 6.8-7.2 ppm, while the aliphatic protons will be upfield (δ 1.5-4.0 ppm).
-
-
¹³C NMR :
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals : Verify the presence of the correct number of carbon signals, including those in the aromatic region (δ 110-160 ppm) and the aliphatic region (δ 20-70 ppm).
-
-
¹⁹F NMR :
-
Acquire a fluorine spectrum.
-
Expected Signals : A single signal is expected for the fluorine atom on the phenyl ring, confirming its presence and chemical environment.
-
-
Analysis : Integrate the ¹H NMR signals to confirm proton counts for each group. Analyze the coupling patterns (splitting) to deduce the connectivity between adjacent protons. Correlate all spectra to build a complete and unambiguous structural assignment.
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale : To separate the target compound from any unreacted starting materials, byproducts, or other impurities, and to quantify its purity. Reversed-phase HPLC is the standard method for compounds of this polarity.[7]
-
Protocol :
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Instrumentation and Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic analytes. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis :
-
Run the sample and analyze the resulting chromatogram.
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The purity is calculated based on the area of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically required for compounds intended for biological screening.
-
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Safety and Handling
-
Potential Hazards :
-
Recommended Precautions :
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]
-
Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Conclusion
1-[3-(4-Fluorophenoxy)propyl]piperazine is a molecule of significant interest in drug discovery, leveraging the advantageous properties of the piperazine scaffold. Its proper characterization is paramount for its use in further research. This guide outlines its core chemical properties and provides a robust, logical workflow for its synthesis and validation. By employing a systematic combination of mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment, researchers can ensure the quality and integrity of their material, forming a solid foundation for reliable and reproducible scientific outcomes.
References
- Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- BenchChem. (2025).
- Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
- Ingenta Connect. (2021, February 1).
- Combi-Blocks, Inc. 1-[3-(4-Fluorophenoxy)propyl]piperazine dihydrochloride.
- Sigma-Aldrich. 1-(4-Fluorophenyl)piperazine 98%.
- Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3).
- PubChem. 1-(4-Fluorophenyl)piperazine.
- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL)
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2012, January 31).
- Synquest Labs. (n.d.). 1-(3-fluorophenyl)
- JOCPR. (n.d.).
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